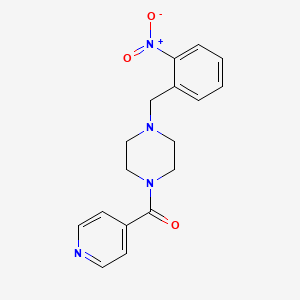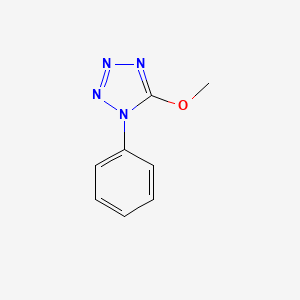
3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide belongs to a class of compounds known for their versatile chemical properties and potential for various applications in chemistry and biology. The synthesis and study of such compounds are driven by their potential utility in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific benzaldehydes with carbohydrazides in the presence of acetic acid in ethanol. For example, compounds similar to the target molecule have been synthesized by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, showcasing the flexibility in modifying the benzothiophene core and pyridinylmethylene group to derive various derivatives (Naganagowda et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide involves various chemical reactions that lead to the creation of novel compounds. One study outlines the synthesis of a related compound, highlighting the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylicacidhydrazide, emphasizing the structural confirmation through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis (G. Naganagowda et al., 2014). This demonstrates the diverse synthetic pathways available for creating compounds with potential scientific applications.
Antimicrobial Applications
Several studies have investigated the antimicrobial potential of compounds derived from 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide. For instance, a study focused on synthesizing and evaluating benzo[b]thiophene acylhydrazones, including (E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, against multidrug-resistant Staphylococcus aureus, showcasing its effectiveness with a minimal inhibitory concentration indicating strong antimicrobial properties (Thibaut Barbier et al., 2022).
Catalytic and Material Applications
Research into the catalytic and material applications of derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide reveals innovative uses. One example includes the development of Cu(ii) complexes with N-rich aroylhydrazone, indicating potential in magnetism and catalytic activity towards the oxidation of xylenes under microwave irradiation, showcasing the versatility of such compounds in catalysis and material science (Manas Sutradhar et al., 2019).
Fluorescence Probe Development
The design of fluorescence probes for metal ions using derivatives of 3-chloro-N'-(2-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide highlights their potential in analytical chemistry. A study demonstrated the use of an acylhydrazone derivative as a highly sensitive and selective fluorescence probe for Al3+, leveraging the unique properties of these compounds for detecting and measuring specific ions in complex mixtures (Yujiao Liu et al., 2017).
Propiedades
IUPAC Name |
3-chloro-N-[(E)-pyridin-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-11-6-1-2-7-12(11)21-14(13)15(20)19-18-9-10-5-3-4-8-17-10/h1-9H,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQZYIIYSDEKEQ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-[(E)-pyridin-2-ylmethylidene]-1-benzothiophene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)